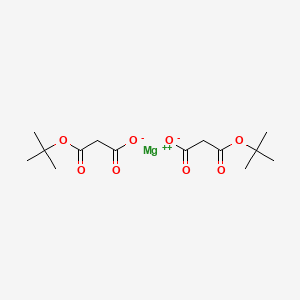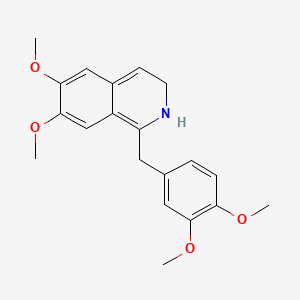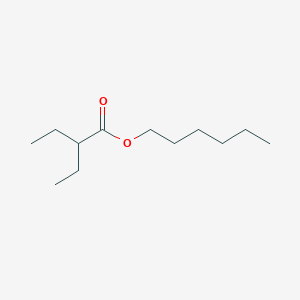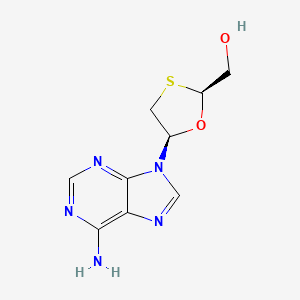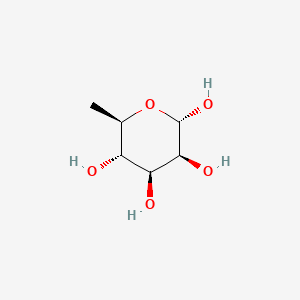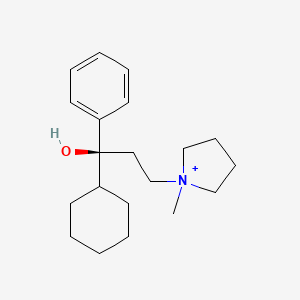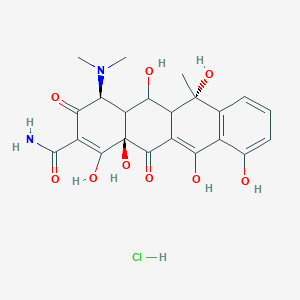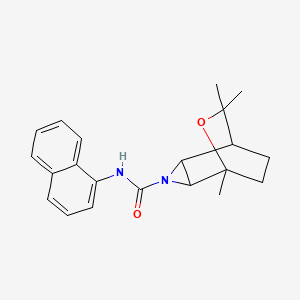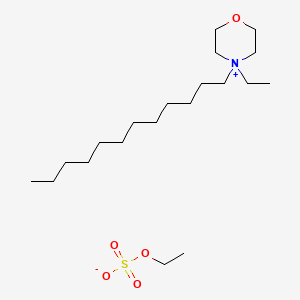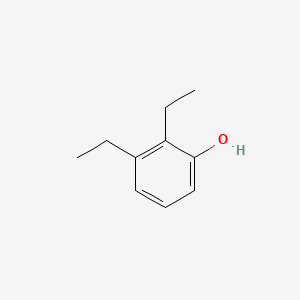
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is a quinoline derivative known for its diverse applications in scientific research This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate typically involves the condensation of ethyl 2-amino-3-methylbenzoate with diethylmalonate in the presence of sodium ethoxide. The reaction mixture is refluxed at temperatures between 130-140°C for 72 hours . This method ensures the formation of the quinoline core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, hydroxylated quinolines, and substituted acrylates, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive function.
類似化合物との比較
Similar Compounds
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-3-carboxamides
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl acrylate group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various quinoline-based compounds.
特性
CAS番号 |
30408-32-3 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
ethyl 3-(4-methyl-2-oxoquinolin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)8-9-16-13-7-5-4-6-12(13)11(2)10-14(16)17/h4-10H,3H2,1-2H3 |
InChIキー |
SXEVNHMNWSMJSC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CN1C2=CC=CC=C2C(=CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


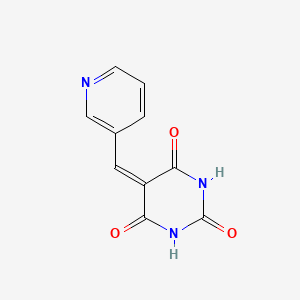
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
